![molecular formula C48H38O12 B3056835 D-Mannitol, hexabenzoate CAS No. 7462-41-1](/img/structure/B3056835.png)
D-Mannitol, hexabenzoate
Overview
Description
D-Mannitol hexabenzoate is a chemical compound that is commonly used in scientific research. It is a derivative of D-mannitol and is synthesized by reacting D-mannitol with benzoyl chloride. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action in various experimental settings.
Scientific Research Applications
Photosynthetic Mannitol Biosynthesis
D-Mannitol, a substance used in the medical and food industry, can be produced photosynthetically from CO2. Research by Jacobsen and Frigaard (2014) demonstrates this process using the marine cyanobacterium Synechococcus sp. PCC 7002. The cyanobacterium was genetically modified to enable the photosynthetic production of mannitol from CO2, potentially offering an efficient method for producing valuable sugars and sugar derivatives from CO2 in cyanobacteria (Jacobsen & Frigaard, 2014).
Photochemically Reversible Liquefaction and Solidification
Multiazobenzene compounds derived from D-Mannitol demonstrate photochemically reversible liquefaction and solidification at room temperature. Akiyama et al. (2014) explored these compounds' potential as reworkable adhesives, showing that their adhesive properties can be controlled by light-induced phase transitions. This research suggests novel applications for D-Mannitol derivatives in materials science and adhesive technology (Akiyama et al., 2014).
Engineering Mannitol Production
Innovative strategies are being developed for engineering mannitol production, as discussed by Ghoreishi and Shahrestani (2009). The current commercial production of D-Mannitol typically involves hydrogenation, but this method has its drawbacks. Alternative techniques like supercritical and subcritical fluid extraction and microbial processing are being explored. These emerging methods could offer more efficient and sustainable routes for mannitol production in the food and pharmaceutical industries (Ghoreishi & Shahrestani, 2009).
Mannitol and Aspergillus Oryzae
Mannitol is found in the conidia of Aspergillus oryzae, a finding by Horikoshi, Iida, and Ikeda (1965). Their research identified D-Mannitol in these fungal spores and explored the role of mannitol dehydrogenases. This study contributes to the understanding of mannitol's role in microbial metabolism and could inform its industrial production or use in biotechnological applications (Horikoshi, Iida, & Ikeda, 1965).
Dry Powder Inhalation Formulations
Mannitol is used in dry powder inhalation (DPI) formulations for pulmonary drug delivery. A study by Aghdam et al. (2016) demonstrated that mannitol can be effectively used in DPI formulations, enhancing the aerosolization efficiency and aerodynamic properties of the drugs. This application is particularly relevant for the treatment of lung-associated diseases (Aghdam et al., 2016).
properties
IUPAC Name |
2,3,4,5,6-pentabenzoyloxyhexyl benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H38O12/c49-43(33-19-7-1-8-20-33)55-31-39(57-45(51)35-23-11-3-12-24-35)41(59-47(53)37-27-15-5-16-28-37)42(60-48(54)38-29-17-6-18-30-38)40(58-46(52)36-25-13-4-14-26-36)32-56-44(50)34-21-9-2-10-22-34/h1-30,39-42H,31-32H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCRTWOPHMRXIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(C(C(C(COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H38O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80322813 | |
Record name | D-Mannitol, hexabenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80322813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
806.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Mannitol, hexabenzoate | |
CAS RN |
7462-41-1 | |
Record name | D-Mannitol, hexabenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402081 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-Mannitol, hexabenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80322813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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